REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1([OH:10])[CH2:8][CH2:7][N:6]([CH3:9])[CH2:5][CH2:4]1.[C:11](OC(=O)C)(=[O:13])[CH3:12]>C(Cl)(Cl)Cl>[C:11]([NH:1][CH2:2][C:3]1([OH:10])[CH2:8][CH2:7][N:6]([CH3:9])[CH2:5][CH2:4]1)(=[O:13])[CH3:12]
|
Name
|
|
Quantity
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0.83 g
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Type
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reactant
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Smiles
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NCC1(CCN(CC1)C)O
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Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture warmed spontaneously to 40°-50° C
|
Type
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CUSTOM
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Details
|
the solvent was evaporated
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Type
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CUSTOM
|
Details
|
the crude residue was chromatographed on a silica gel column (Merck 7734)
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NCC1(CCN(CC1)C)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |